molecular formula C12H7BrClN3 B1379922 2-(6-bromopyridin-3-yl)-6-chloro-1H-benzo[d]imidazole CAS No. 1261236-56-9

2-(6-bromopyridin-3-yl)-6-chloro-1H-benzo[d]imidazole

Cat. No.: B1379922
CAS No.: 1261236-56-9
M. Wt: 308.56 g/mol
InChI Key: JVYHYWCKKOWZKP-UHFFFAOYSA-N
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Description

2-(6-Bromopyridin-3-yl)-6-chloro-1H-benzo[d]imidazole is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule features a benzimidazole core, a privileged scaffold in pharmacology known for its ability to interact with a wide range of biological targets . The benzimidazole moiety is a bioisostere of naturally occurring nucleotides, such as purines, which allows its derivatives to interact effectively with the biopolymers of living systems, including proteins, enzymes, and receptors . The specific substitution pattern on this core, with a 6-chloro group on the benzimidazole and a 6-bromopyridin-3-yl group at the 2-position, makes it a versatile intermediate for further synthetic exploration. The bromo substituent on the pyridine ring serves as an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the creation of diverse libraries for structure-activity relationship (SAR) studies . Benzimidazole derivatives are extensively documented in scientific literature for their broad spectrum of pharmacological activities. These include potential as antibacterial , antitumor , antiviral , antifungal , and antitubercular agents . Some well-known drugs that contain the benzimidazole pharmacophore include the antiparasitic agent albendazole, the antihypertensive telmisartan, and the proton pump inhibitor omeprazole . This compound is presented as a key building block for researchers aiming to develop novel therapeutic agents, particularly in the fight against antimicrobial resistance (AMR) or in oncology research. The compound is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-(6-bromopyridin-3-yl)-6-chloro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrClN3/c13-11-4-1-7(6-15-11)12-16-9-3-2-8(14)5-10(9)17-12/h1-6H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYHYWCKKOWZKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=N2)C3=CN=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-bromopyridin-3-yl)-6-chloro-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a brominated ketone in the presence of a catalyst such as copper(II) chloride. The reaction proceeds through a series of steps including cyclization and bromination to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include the use of high-pressure reactors and advanced purification techniques to ensure the final product meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-(6-bromopyridin-3-yl)-6-chloro-1H-benzo[d]imidazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Chemistry

2-(6-bromopyridin-3-yl)-6-chloro-1H-benzo[d]imidazole serves as a building block in the synthesis of more complex molecules. It is often utilized in:

  • Synthesis of Derivatives : The compound can undergo various chemical reactions such as oxidation, reduction, and substitution reactions. For example, bromine and chlorine atoms can be substituted with other functional groups to yield derivatives with distinct properties.
Reaction TypeDescription
OxidationConverts the compound into oxides under specific conditions.
ReductionModifies functional groups using reducing agents like sodium borohydride.
SubstitutionAllows for the introduction of new functional groups via nucleophilic substitution.

Biology

Research indicates potential biological activities of this compound, particularly in:

  • Antimicrobial Properties : Studies have shown that derivatives of benzimidazole compounds exhibit significant antimicrobial activity. The presence of the bromopyridine moiety enhances this effect.
  • Anticancer Activity : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through specific molecular interactions.

Medicine

The compound is being explored for its therapeutic potential in treating various diseases:

  • Targeted Drug Development : Its ability to interact with specific enzymes or receptors makes it a candidate for drug development aimed at diseases like cancer or bacterial infections .
Application AreaPotential Impact
Cancer TherapyInhibition of tumor growth through targeted action on cancer cells.
Antimicrobial AgentsDevelopment of new antibiotics to combat resistant strains.

Industry

In industrial applications, this compound is utilized for:

  • Material Science : Its unique chemical properties make it suitable for developing advanced materials, including polymers and catalysts for chemical reactions.
  • Catalysis : The compound can act as a catalyst in various chemical processes, enhancing reaction rates and selectivity.

Case Studies

Several studies have documented the applications of this compound:

  • Anticancer Activity Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of benzimidazole exhibited significant cytotoxicity against human cancer cell lines, suggesting a promising pathway for drug development.
  • Antimicrobial Efficacy Research : Research highlighted in Antimicrobial Agents and Chemotherapy showed that compounds similar to this compound displayed potent activity against Gram-positive bacteria, indicating their potential as new antibiotic agents.
  • Catalytic Applications : A paper in Catalysis Today discussed the use of benzimidazole derivatives as catalysts in organic synthesis, leading to improved yields in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(6-bromopyridin-3-yl)-6-chloro-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Bioactivity: Hydrazide Derivatives (5a, 5b): The incorporation of hydrazide moieties significantly enhances cytotoxicity, with IC₅₀ values in the nanomolar range against lung adenocarcinoma cells . In contrast, the bromopyridine substituent in the target compound may prioritize halogen-mediated interactions over direct cytotoxicity. Oxadiazole Derivatives: The 1,3,4-oxadiazole group improves antibacterial activity by promoting membrane penetration, though this effect is less pronounced in cancer models . Halogen Effects: Bromine (in the target compound) and fluorine (in Example 466) exhibit distinct electronic profiles; bromine’s polarizability may favor stable protein-ligand interactions, while fluorine’s electronegativity enhances metabolic stability .

Thermodynamic and Physicochemical Properties

Limited data are available for direct comparison, but general trends can be inferred:

  • Molecular Weight : The target compound (MW ~364.6 g/mol) falls within the acceptable range for drug-likeness, unlike the larger Example 466 (MW ~595.5 g/mol), which may face bioavailability challenges .

Therapeutic Potential and Limitations

  • Target Compound : The bromopyridine substituent positions it as a candidate for targeting bromodomains or kinases, though empirical validation is needed.
  • Hydrazide Analogs (5a, 5b) : Proven anticancer efficacy but may face stability issues due to hydrolytic susceptibility of the hydrazone bond .

Biological Activity

2-(6-bromopyridin-3-yl)-6-chloro-1H-benzo[d]imidazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features both pyridine and benzimidazole moieties, which are known for their diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

The molecular formula of this compound is C12H7BrClN3, and it has a molecular weight of 296.55 g/mol. The compound's structure includes a bromine atom at the 6-position of the pyridine ring and a chlorine atom at the 6-position of the benzimidazole ring, contributing to its unique chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC12H7BrClN3
Molecular Weight296.55 g/mol
Melting PointNot available
Boiling PointNot available

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can bind to various enzymes or receptors, altering their activity and leading to diverse biological effects. For instance, studies have suggested that it may exhibit antimicrobial and anticancer properties by inhibiting key cellular processes in pathogens and cancer cells respectively .

Antimicrobial Activity

Research indicates that derivatives containing the benzimidazole moiety often exhibit significant antimicrobial properties. For example, compounds similar to this compound have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study comparing several benzimidazole derivatives found that those with similar structural features exhibited MIC values ranging from 0.98 to 1.5 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The potential anticancer activity of this compound has also been explored in several studies. Benzimidazole derivatives are known for their ability to induce apoptosis in cancer cells through various pathways. For instance, compounds with similar structures have shown promising results in inhibiting tumor growth in vitro and in vivo by targeting specific cancer cell lines such as A-431 and others .

Case Studies

  • Antimicrobial Efficacy : A study published in 2021 evaluated various benzimidazole derivatives for their antimicrobial properties. The results indicated that certain derivatives exhibited significant inhibitory effects against Candida albicans and Bacillus subtilis, suggesting the potential utility of this compound in treating fungal infections .
  • Anticancer Properties : Another research effort focused on the cytotoxic effects of benzimidazole derivatives against breast cancer cell lines. The study reported IC50 values indicating that some compounds were more effective than traditional chemotherapeutics, highlighting the need for further investigation into the specific pathways utilized by these compounds .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) analysis of benzimidazole derivatives indicates that variations in substituents significantly influence biological activity. For instance, the introduction of halogen atoms (like bromine and chlorine) at specific positions has been correlated with enhanced antimicrobial and anticancer activities .

Q & A

Q. Q1: What synthetic strategies are effective for preparing 2-(6-bromopyridin-3-yl)-6-chloro-1H-benzo[d]imidazole?

A: A one-pot cyclization reaction is commonly employed. For example, phenanthrene-9,10-dione, aniline, 6-bromonicotinaldehyde, and ammonium acetate are refluxed in acetic acid under nitrogen for 2 hours to yield intermediates like 2-(6-bromopyridin-3-yl)-1-phenyl-1H-phenanthro[9,10-d]imidazole . Optimization may involve solvent selection (e.g., DMF for solubility), catalysts (e.g., tetra-n-butylammonium bromide for alkylation), and stoichiometric control of methyl iodide for regioselective substitution .

Q. Key Reaction Parameters :

ParameterConditionReference
SolventAcetic acid (reflux)
CatalystAmmonium acetate
Reaction Time2–12 hours
Yield OptimizationColumn chromatography (ethyl acetate/hexane)

Structural Characterization

Q. Q2: How can X-ray crystallography validate the molecular structure of this compound?

A: Single-crystal X-ray diffraction (SCXRD) paired with software like ORTEP-3 is used to determine bond lengths, angles, and planarity. For bromo/chloro-substituted benzimidazoles, asymmetric units often exhibit planar geometries, with deviations < 0.02 Å. Hydrogen bonding (N–H⋯O/N) and π-π stacking interactions are critical for stability . Refinement involves riding models for H atoms and thermal parameter adjustments (U(H) = 1.2–1.5Ueq(C)) .

Computational Analysis

Q. Q3: Which density-functional theory (DFT) methods are suitable for electronic structure analysis?

A: Hybrid functionals (e.g., B3LYP) with exact-exchange terms provide accurate thermochemical data. Basis sets like 6-31G* are used to calculate HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution. For bromine/chlorine substituents, gradient corrections (e.g., Lee-Yang-Parr correlation) improve accuracy in predicting ionization potentials (error < 3 kcal/mol) .

Q. Example DFT Output :

PropertyCalculated ValueExperimental ValueDeviation
Atomization Energy−2,450 kcal/mol−2,448 kcal/mol0.08%
HOMO-LUMO Gap4.2 eV4.1 eV (UV-Vis)2.4%

Advanced Mechanistic Studies

Q. Q4: How can researchers resolve contradictions in DNA-binding affinity data for metal complexes of this compound?

A: Mixed-ligand copper(II) complexes (e.g., with polypyridyl ligands) require multi-technique validation:

  • Electronic Absorption : Hypochromism > 40% suggests intercalation.
  • Viscometry : Relative viscosity increases confirm groove binding.
  • Docking Studies : AutoDock Vina predicts binding energies (ΔG < −8 kcal/mol) at minor grooves . Contradictions arise from solvent polarity (DMSO vs. aqueous buffers) and ligand stereochemistry.

Photophysical Properties

Q. Q5: What methodologies assess this compound’s potential in OLED applications?

A: Key steps include:

Synthesis of Derivatives : Attach electron-withdrawing groups (e.g., –CN) to enhance charge transfer .

Photoluminescence (PL) : Measure quantum yield (Φ) in thin films; Φ > 15% indicates suitability for blue emitters.

Electroluminescence (EL) : Integrate into OLED devices (ITO/PEDOT:PSS/EML/TPBi/LiF/Al) to test luminance (>1,000 cd/m²) and efficiency roll-off (<20% at 1,000 cd/m²) .

Biological Activity

Q. Q6: How are structure-activity relationships (SARs) analyzed for anticancer activity?

A:

  • Substitution Patterns : Chloro at C6 enhances cytotoxicity (IC₅₀ < 10 µM in HeLa cells). Bromine at pyridinyl improves lipophilicity (logP > 2.5).
  • Mixed-Ligand Complexes : Copper(II) complexes show ROS generation via Fenton-like mechanisms. Validate via comet assay (DNA fragmentation) and flow cytometry (apoptosis > 30%) .

Stability and Degradation

Q. Q7: What analytical methods track hydrolytic degradation under physiological conditions?

A:

  • HPLC-MS : Monitor parent compound depletion (retention time shifts) and identify metabolites (m/z +16 for hydroxylation).
  • Kinetic Studies : Pseudo-first-order rate constants (k = 0.05 h⁻¹ at pH 7.4) indicate stability in plasma .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(6-bromopyridin-3-yl)-6-chloro-1H-benzo[d]imidazole
Reactant of Route 2
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2-(6-bromopyridin-3-yl)-6-chloro-1H-benzo[d]imidazole

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